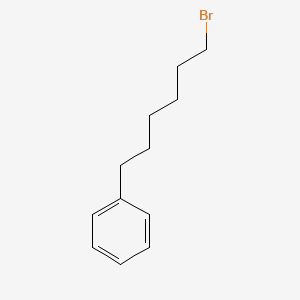

(6-Bromohexyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOLIGFNQJMMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340122 | |

| Record name | (6-Bromohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27976-27-8 | |

| Record name | (6-Bromohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27976-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (6-Bromohexyl)benzene from 1,6-Dibromohexane

Abstract

This in-depth technical guide provides a comprehensive examination of the synthetic routes for producing (6-bromohexyl)benzene, a valuable bifunctional molecule utilized in the formation of complex organic structures such as modified quinolines.[1] The primary focus is the transformation of 1,6-dibromohexane, a symmetrical C6 synthon, into the target monosubstituted arylalkane. The core challenge lies in achieving selective monofunctionalization of a homobifunctional starting material. This guide critically evaluates two principal and mechanistically distinct strategies: direct Friedel-Crafts alkylation of benzene and a Grignard reagent-mediated nucleophilic substitution. For each pathway, we will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and analyze the causality behind critical process parameters. The objective is to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and execute the optimal synthetic strategy based on available resources, scale, and desired product purity.

Chapter 1: Overview of Synthetic Strategies

The synthesis of this compound from 1,6-dibromohexane necessitates the formation of a carbon-carbon bond between one of the terminal carbons of the hexyl chain and a benzene ring, while preserving the bromo functionality on the other end. The two most logical approaches diverge fundamentally in their mechanistic pathways: one treats the alkyl chain as an electrophile (Friedel-Crafts), while the other utilizes a phenyl anion equivalent as a nucleophile (Grignard).

Caption: Mechanism of Friedel-Crafts Alkylation.

Key Experimental Considerations & Causality

-

Stoichiometry: A large excess of benzene is not merely a solvent but a critical reactant. According to Le Châtelier's principle, its high concentration favors the formation of the monosubstituted product. More importantly, it statistically minimizes the probability of a second alkylation event occurring on either the newly formed this compound (which is more activated than benzene) or the reaction of both ends of the dibromohexane to form 1,6-diphenylhexane. [2]* Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously and exothermically with water. Any moisture present will quench the catalyst, halting the reaction, and generate HCl, posing a safety hazard. All glassware must be oven- or flame-dried, and reagents should be anhydrous.

-

Temperature Control: The reaction is exothermic. Initial cooling is often required during the addition of the catalyst to prevent a runaway reaction. Subsequently, gentle heating may be needed to drive the reaction to completion.

-

Side Reactions: The primary side products are 1,6-diphenylhexane and di-alkylated benzene isomers. The alkyl group is an activating group, making the product more susceptible to further alkylation than the starting benzene. [2]

Caption: Desired reaction pathway versus potential side reactions.

Detailed Experimental Protocol

Table 1: Reagents for Friedel-Crafts Alkylation

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 24.4 g | 0.10 | Limiting Reagent |

| Benzene | C₆H₆ | 78.11 | 234 g (266 mL) | 3.00 | Anhydrous, 30x excess |

| Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 | Anhydrous, powdered |

Procedure:

-

Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to handle the HBr byproduct). Ensure all glassware is thoroughly dried.

-

Initial Charge: Charge the flask with anhydrous benzene and 1,6-dibromohexane. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

-

Catalyst Addition: Add anhydrous aluminum chloride in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction can be monitored by TLC or GC analysis.

-

Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add crushed ice to the flask to decompose the aluminum chloride complex. This is a highly exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Add more water if necessary to dissolve all salts. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, 5% NaHCO₃ solution, and finally with brine. [3]8. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess benzene by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation to separate the desired this compound from any unreacted starting material and high-boiling side products.

Chapter 3: Route 2 - Grignard Reagent Nucleophilic Substitution

This strategy inverts the polarity of the reactants. A nucleophilic phenyl group, in the form of phenylmagnesium bromide, is generated and used to displace one of the bromide ions from 1,6-dibromohexane in a classic Sₙ2 reaction. [4]

Principle and Mechanism

The synthesis is a two-part process. First, phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent. [5]In the second step, this powerful nucleophile attacks the electrophilic carbon of the C-Br bond in 1,6-dibromohexane.

Caption: Mechanism of Grignard-mediated synthesis.

Key Experimental Considerations & Causality

-

Stoichiometry: In direct contrast to the Friedel-Crafts route, 1,6-dibromohexane must be used in a large excess. This ensures that the Grignard reagent is more likely to encounter a molecule of the dibromide rather than the already-formed product, thus minimizing the formation of the 1,6-diphenylhexane byproduct.

-

Absolute Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic source, including water, alcohols, or even trace atmospheric moisture. [4]This is the most critical parameter for success. All glassware must be rigorously dried, and anhydrous solvents are mandatory.

-

Initiation: The reaction between the alkyl halide and magnesium metal can sometimes be difficult to start due to a passivating oxide layer on the magnesium surface. Techniques to initiate the reaction include adding a small crystal of iodine, crushing the magnesium turnings with a glass rod, or adding a small amount of pre-formed Grignard reagent. [6]* Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. They are non-protic and their lone pair electrons solvate and stabilize the magnesium center of the Grignard reagent.

Detailed Experimental Protocol

Table 2: Reagents for Grignard Pathway

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| Part A: Grignard Formation | |||||

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | |

| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g | 0.10 | Anhydrous, Limiting Reagent |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent |

| Part B: Substitution | |||||

| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 122 g | 0.50 | Anhydrous, 5x excess |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Solvent |

Procedure:

-

Setup (Grignard): In a rigorously dried three-necked flask with a stirrer, condenser, and dropping funnel, place the magnesium turnings.

-

Grignard Formation: Add a small portion of the anhydrous ether and a few drops of bromobenzene. If the reaction does not start (indicated by cloudiness and bubbling), add a crystal of iodine. Once initiated, add a solution of the remaining bromobenzene in 50 mL of ether dropwise at a rate that maintains a gentle reflux. After addition, reflux for another 30 minutes to ensure complete formation. [6]3. Substitution Reaction: In a separate, larger flask, prepare a solution of the excess 1,6-dibromohexane in 100 mL of anhydrous ether and cool it in an ice bath.

-

Addition: Slowly add the freshly prepared Grignard reagent to the cooled solution of 1,6-dibromohexane via cannula or dropping funnel. Maintain a low temperature (0-10 °C) during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Quenching: Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.

-

Workup and Purification: Follow steps 6-9 from the Friedel-Crafts protocol. Vacuum distillation is critical here to efficiently separate the product from the large excess of high-boiling 1,6-dibromohexane.

Chapter 4: Comparative Analysis and Characterization

Table 3: Comparison of Synthetic Routes

| Parameter | Route 1: Friedel-Crafts Alkylation | Route 2: Grignard Substitution |

| Key Challenge | Preventing polyalkylation | Preventing di-substitution and reagent quenching |

| Stoichiometry | Large excess of Benzene required | Large excess of 1,6-Dibromohexane required |

| Sensitivity | Sensitive to water (catalyst quenching) | Extremely sensitive to all protic sources |

| Safety | Corrosive Lewis acid, HBr gas evolution | Pyrophoric potential of finely divided Mg, flammable ether |

| Purification | Removal of excess benzene (volatile) and side products | Removal of excess 1,6-dibromohexane (high-boiling) |

| Likely Yield | Moderate | Moderate to Good, highly dependent on technique |

| Recommendation | Good for large-scale synthesis where benzene can be easily recovered. | Excellent for lab-scale synthesis where high purity is needed and rigorous anhydrous technique is possible. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see multiplets for the aromatic protons (~7.1-7.3 ppm), a triplet for the benzylic -CH₂- group (~2.6 ppm), a triplet for the -CH₂-Br group (~3.4 ppm), and a series of multiplets for the internal methylene protons. [7]* ¹³C NMR: Aromatic signals in the 125-143 ppm range, and aliphatic signals in the 28-36 ppm range, with the carbon attached to bromine being the most downfield of the aliphatic carbons.

-

GC-MS: A single major peak with a mass spectrum corresponding to the molecular weight of this compound (241.17 g/mol ) [1]and showing the characteristic isotopic pattern for a monobrominated compound.

Conclusion

The synthesis of this compound from 1,6-dibromohexane can be successfully achieved via either Friedel-Crafts alkylation or a Grignard-mediated substitution. The choice between these methods is a classic example of strategic synthetic planning. The Friedel-Crafts route is direct but requires careful control to manage the reactivity of the activated product. The Grignard route offers a more controlled, stepwise approach but demands exacting experimental technique to handle the highly reactive organometallic intermediate. For researchers requiring high purity on a laboratory scale, the Grignard method is often preferable, provided the challenges of purification from the excess alkyl halide are addressed. For larger-scale industrial applications, the Friedel-Crafts approach may be more economically viable.

References

-

PrepChem. (n.d.). Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Retrieved from PrepChem.com website: [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from Concordia College website: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S website: [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

-

Wikipedia. (2024, October 29). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from Organic Syntheses website: [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts website: [Link]

-

YakScience. (2017, December 6). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! [Video]. YouTube. [Link]

-

Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation [Video]. YouTube. [Link]

-

Grineyard Reaction Experiment. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

-

Oisaki, K., et al. (2015). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. (n.d.). CYCLOHEXYLCARBINOL. Retrieved from Organic Syntheses website: [Link]

Sources

(6-Bromohexyl)benzene CAS number 27976-27-8 properties

An In-Depth Technical Guide to (6-Bromohexyl)benzene (CAS 27976-27-8)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, materials science, and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, reactivity, and applications, offering field-proven insights for its practical use.

Core Molecular Profile and Physicochemical Properties

This compound is an organobromine compound characterized by a phenyl group linked to a six-carbon aliphatic chain with a terminal bromine atom.[1] This structure imparts a dual reactivity profile: the aromatic ring is amenable to electrophilic substitution, while the primary alkyl bromide provides a potent electrophilic site for nucleophilic substitution and organometallic reactions.[1][] This bifunctionality makes it a valuable linker and building block in complex molecule synthesis.[]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, dictating choices for reaction solvents, purification methods (e.g., distillation), and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 27976-27-8 | [][3][4][5] |

| Molecular Formula | C₁₂H₁₇Br | [][3][4][5] |

| Molecular Weight | 241.17 g/mol | [][4][5] |

| Physical Form | Solid or liquid | [3] |

| Boiling Point | 299 °C at 760 mmHg; 115-118 °C at 6 mmHg | [1][] |

| Density | ~1.197 g/cm³ | [1][] |

| InChI Key | RAOLIGFNQJMMKW-UHFFFAOYSA-N | [][3][4] |

| SMILES | C1=CC=C(C=C1)CCCCCCBr | [] |

Caption: 2D Structure of this compound.

Spectroscopic Characterization (Predicted)

While specific, experimentally-derived spectra for this exact compound are not widely published, its ¹H NMR, ¹³C NMR, and Mass Spectrum can be reliably predicted based on its structure and established spectroscopic principles. This predictive analysis is a crucial first step in characterizing synthesis products.

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, alkyl, and bromine-adjacent protons.

-

δ ~7.30-7.15 ppm (m, 5H): These signals correspond to the protons on the monosubstituted benzene ring.[6] The multiplet arises from the typical ortho, meta, and para couplings.

-

δ ~3.41 ppm (t, 2H, J ≈ 6.8 Hz): This triplet is assigned to the methylene protons directly attached to the electronegative bromine atom (-CH₂Br), causing a significant downfield shift.

-

δ ~2.61 ppm (t, 2H, J ≈ 7.6 Hz): This triplet corresponds to the benzylic protons (-C₆H₅-CH₂-), which are deshielded by the aromatic ring.

-

δ ~1.87 ppm (p, 2H): A pentet corresponding to the methylene group beta to the bromine atom (-CH₂-CH₂Br).

-

δ ~1.60-1.30 ppm (m, 4H): A complex multiplet region for the remaining two methylene groups in the middle of the alkyl chain.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃)

The carbon spectrum will distinguish the aromatic carbons from the six unique carbons of the hexyl chain.

-

δ ~142.0 ppm: Quaternary aromatic carbon (C1).

-

δ ~35.8 ppm: Benzylic carbon (-C₆H₅-CH₂-).

-

δ ~33.8 ppm: Carbon attached to bromine (-CH₂Br).

-

δ ~32.7, 31.2, 28.7, 28.0 ppm: Remaining four methylene carbons of the alkyl chain.

Mass Spectrometry (EI)

Electron ionization would likely lead to a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 240 and 242, with a nearly 1:1 intensity ratio, which is the isotopic signature of a single bromine atom.

-

Key Fragments: A significant peak at m/z 91 ([C₇H₇]⁺, the tropylium ion), resulting from benzylic cleavage, is expected. Loss of Br• would yield a peak at m/z 161.

Synthesis and Reactivity

This compound is a synthetic intermediate, and its preparation is a key step for its subsequent use. A logical and efficient synthesis strategy is paramount.

Proposed Synthetic Protocol: Grignard Coupling

A robust method for synthesizing this compound involves the coupling of a phenyl Grignard reagent with a large excess of 1,6-dibromohexane. The excess of the dibromo-reagent is a critical experimental choice; it statistically favors the mono-substitution product and minimizes the formation of the double-addition byproduct (1,6-diphenylhexane).

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), magnesium turnings are covered with anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. Bromobenzene, dissolved in the anhydrous solvent, is added dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings indicates the formation of phenylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 1,6-dibromohexane (typically 5-10 molar equivalents) in the same anhydrous solvent is added slowly via an addition funnel.

-

Workup: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to isolate the this compound.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity

The utility of this compound stems from its two distinct reactive sites.[1]

-

Alkyl Halide Reactivity: The terminal C-Br bond is the primary site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, amines, and alkoxides. It can also be used to form a new Grignard reagent for further carbon-carbon bond formation.

-

Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution (EAS).[9][10] The hexyl group is a weak activating, ortho-, para-director. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at the ortho and para positions.[11]

Caption: Reactivity hubs of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate.[1] Its linear structure and defined reactive ends make it an ideal linker molecule.

-

Pharmaceutical Synthesis: It serves as a reagent for creating complex heterocyclic structures, such as modified quinolines, which are scaffolds in many pharmacologically active compounds.[1][5] The hexyl chain can be used to tether a pharmacophore to a solubilizing group or another binding moiety.

-

Polymer and Materials Science: The molecule can be used as a cross-coupling agent in polymer synthesis.[1] For instance, it can be incorporated into polymer backbones or used to functionalize surfaces, introducing aromatic properties or a site for further chemical modification.

-

Organic Synthesis: It is widely employed in studies involving hydrocarbon framework functionalization and chain-elongation.[] For example, in host-guest chemistry, the hexylphenyl group can act as a guest moiety that fits into the cavity of a macrocyclic host, influencing reactions at the other end of the molecule.[12]

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

GHS Hazard Classification: The compound is associated with the GHS07 pictogram (Warning) and carries hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14][15]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][14]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3][16]

-

Spill & Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][17]

-

Ingestion: Rinse mouth and seek immediate medical attention.[17] Do not induce vomiting.

-

Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[18]

-

Conclusion

This compound (CAS 27976-27-8) is a deceptively simple molecule whose value lies in its bifunctional nature. The combination of a reactive alkyl bromide and a tunable aromatic ring makes it a highly effective building block for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, enables researchers and developers to leverage its full potential in the synthesis of novel pharmaceuticals, polymers, and other advanced materials.

References

-

PrepChem.com. Synthesis of 1-(6-bromohexyl)-3,4-bis-(phenylmethoxy)benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of this compound (CAS 27976-27-8): Best Practices for Chemical Users. Available from: [Link]

-

PrepChem.com. Synthesis of [4-[(6-Bromohexyl)oxy]butyl]benzene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound (CAS 27976-27-8): A Key Intermediate for Chemical Synthesis. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Chem Service. SAFETY DATA SHEET. Available from: [Link]

-

Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Available from: [Link]

-

PubChem. 1-[4-[(6-Bromohexyl)oxy]butyl]benzene | C16H25BrO | CID 11012439. Available from: [Link]

-

Patsnap Eureka. Bromobenzene: Uses, Properties, and Industrial Significance. Available from: [Link]

-

PubChemLite. This compound (C12H17Br). Available from: [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

-

LookChem. 1-bromoethyl-benzene. Available from: [Link]

-

PubChem. Bromobenzene | C6H5Br | CID 7961. Available from: [Link]

-

ResearchGate. Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene (b).... Available from: [Link]

-

Quora. What is the general pattern of the reactivity of benzene?. Available from: [Link]

-

Pragna group. Top 5 Uses of Bromo Benzene in Chemical Manufacturing. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Longdom Publishing. Reactions of Benzene. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Available from: [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

-

chemrevise. Aromatic Hydrocarbons / Arenes. Available from: [Link]

-

doc brown. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. This compound | 27976-27-8 [sigmaaldrich.com]

- 4. 27976-27-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. longdom.org [longdom.org]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CAS No. 27976-27-8 Specifications | Ambeed [ambeed.com]

- 14. aksci.com [aksci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. 27976-27-8|this compound|BLD Pharm [bldpharm.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

1-Bromo-6-phenylhexane physical and chemical properties

An In-depth Technical Guide to 1-Bromo-6-phenylhexane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-Bromo-6-phenylhexane. It moves beyond a simple data sheet to provide in-depth insights into its properties, reactivity, synthesis, and application, grounded in established chemical principles.

Core Identity and Molecular Structure

1-Bromo-6-phenylhexane, also known by its IUPAC name (6-bromohexyl)benzene, is a bifunctional organic compound.[1][2] It features a terminal bromine atom on a six-carbon aliphatic chain, which is in turn attached to a phenyl group. This unique structure makes it a valuable intermediate in organic synthesis, allowing for the introduction of the phenylhexyl moiety into more complex molecular architectures.

Key Identifiers:

Physicochemical Properties

The physical characteristics of 1-Bromo-6-phenylhexane dictate its handling, reaction conditions, and purification methods. It exists as a clear, colorless liquid at ambient temperature.[1][5]

| Property | Value | Source(s) |

| Molecular Weight | 241.17 g/mol | [1][2][3] |

| Appearance | Clear colorless liquid | [1][5] |

| Density | 1.197 g/cm³ | [3][6] |

| Boiling Point | 299 °C at 760 mmHg; 115-118 °C at 6 mmHg | [3][6] |

| Refractive Index | 1.5260-1.5310 @ 20°C | [1][6] |

| Flash Point | 115-118 °C/6mm | [3][6] |

| Solubility | Immiscible in water; soluble in common organic solvents.[7] |

Chemical Reactivity and Synthetic Utility

The reactivity of 1-Bromo-6-phenylhexane is dominated by the carbon-bromine bond, a versatile functional group in synthetic chemistry. Bromine is an excellent leaving group, making the terminal carbon atom electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This property is the cornerstone of its utility as an alkylating agent.

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of the 6-phenylhexyl chain to various substrates.

-

Grignard Reagent Formation: Like other alkyl halides, 1-Bromo-6-phenylhexane can react with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, (6-phenylhexyl)magnesium bromide.[8] This organometallic compound is a powerful carbon-based nucleophile, essential for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[8]

The phenyl group is generally stable under the conditions used for reactions at the alkyl bromide site. However, the alkyl chain can influence the reactivity of the aromatic ring, and the ring itself can be functionalized through electrophilic aromatic substitution if desired, although this is a less common application for this specific reagent.

Synthesis and Purification Workflow

While various synthetic routes are possible, a common and logical approach for preparing 1-Bromo-6-phenylhexane is the bromination of the corresponding alcohol, 6-phenyl-1-hexanol. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Exemplary Synthesis Protocol: Bromination of 6-Phenyl-1-hexanol

Causality: The choice of PBr₃ is often favored for converting primary alcohols to alkyl bromides as it typically proceeds with minimal rearrangement and under relatively mild conditions. The reaction involves the in-situ formation of a phosphorus-oxygen bond, which creates an excellent leaving group, facilitating the subsequent Sₙ2 attack by the bromide ion.

-

Reaction Setup: A solution of 6-phenyl-1-hexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Reagent Addition: Phosphorus tribromide (approx. 0.33-0.40 equivalents) is added dropwise to the cooled solution with vigorous stirring. The addition is controlled to maintain a low temperature and prevent a rapid exotherm.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is carefully quenched by slowly pouring it over ice water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure 1-Bromo-6-phenylhexane.

Caption: A typical workflow for the synthesis and purification of 1-Bromo-6-phenylhexane.

Analytical Characterization

Confirming the identity and purity of 1-Bromo-6-phenylhexane requires standard spectroscopic techniques. The expected spectral data are highly characteristic of its structure.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅-). ~3.4 ppm: Triplet, 2H (-CH₂Br). ~2.6 ppm: Triplet, 2H (Benzylic protons, -C₆H₅-CH₂-). ~1.3-1.9 ppm: Multiplets, 8H (Remaining four methylene groups, -CH₂-). |

| ¹³C NMR | ~142 ppm: Quaternary aromatic carbon. ~128.5 ppm (2C), ~128.3 ppm (2C), ~125.7 ppm (1C): Aromatic carbons. ~35.9 ppm: Benzylic carbon (-C₆H₅-CH₂-). ~33.8 ppm: Carbon adjacent to bromine (-CH₂Br). ~32.7, ~31.2, ~28.6, ~28.0 ppm: Remaining four aliphatic carbons. |

| IR Spectroscopy | ~3030 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches. ~695, 740 cm⁻¹: Bending vibrations for a monosubstituted benzene ring. ~560-650 cm⁻¹: C-Br stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 240 and 242, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: A prominent peak at m/z 91 corresponding to the stable tropylium cation ([C₇H₇]⁺), formed from cleavage at the benzylic position. |

Safety and Handling

Proper handling of 1-Bromo-6-phenylhexane is essential to ensure laboratory safety. It is classified as an irritant.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][9] Avoid breathing vapors or mist.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6][9]

Caption: A summary of the key safety and handling protocols for 1-Bromo-6-phenylhexane.

Conclusion

1-Bromo-6-phenylhexane is a versatile chemical intermediate whose value lies in its dual functionality—a reactive alkyl bromide for nucleophilic substitution and Grignard reactions, and a stable phenyl group. Its well-defined physical properties and predictable reactivity make it a reliable building block for the synthesis of more complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, handling requirements, and reaction characteristics is paramount for its safe and effective use in the laboratory.

References

-

1-Bromo-6-phenylhexane | CAS 27976-27-8 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com. Retrieved January 10, 2026, from [Link]

-

1-BROMOHEXANE. (n.d.). Ataman Kimya. Retrieved January 10, 2026, from [Link]

-

1-BROMOHEXANE | - atamankimya.com. (n.d.). Ataman Kimya. Retrieved January 10, 2026, from [Link]

-

1-Bromo-6-phenylhexane. (n.d.). Oakwood Chemical. Retrieved January 10, 2026, from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 1-Bromo-6-phenylhexane, 97% | Fisher Scientific [fishersci.ca]

- 3. 1-Bromo-6-phenylhexane | CAS 27976-27-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 1-BROMO-6-PHENYLHEXANE CAS#: 27976-27-8 [amp.chemicalbook.com]

- 5. L14568.06 [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atamankimya.com [atamankimya.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (6-Bromohexyl)benzene from 6-phenyl-1-hexanol

Abstract

The conversion of alcohols to alkyl halides is a fundamental and enabling transformation in organic synthesis, providing a gateway to a multitude of subsequent functionalizations. (6-Bromohexyl)benzene is a valuable bifunctional intermediate, featuring a terminal alkyl bromide for nucleophilic substitution or organometallic coupling, and a phenyl group amenable to electrophilic aromatic substitution. This guide provides a comprehensive technical overview for the synthesis of this compound from its corresponding primary alcohol, 6-phenyl-1-hexanol. We will conduct a comparative analysis of two robust and widely adopted synthetic strategies: bromination with phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃). This document is intended for researchers, chemists, and process development professionals, offering not just procedural steps, but a deep dive into the mechanistic causality that informs reagent choice, reaction setup, and purification strategy.

Strategic Overview: Selecting the Optimal Bromination Pathway

The conversion of a primary alcohol, such as 6-phenyl-1-hexanol, to an alkyl bromide is a deoxygenative halogenation. The core challenge is to transform the hydroxyl group, a notoriously poor leaving group, into a species that is readily displaced by a bromide nucleophile. For primary alcohols, it is imperative to select methods that avoid the formation of carbocation intermediates, which are low in stability and not prone to rearrangement.[1] Therefore, reaction pathways proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism are strongly preferred.[2]

Two premier methods fulfill this requirement: reaction with phosphorus tribromide (PBr₃) and the Appel reaction.

-

Phosphorus Tribromide (PBr₃): This is a classic and highly efficient reagent for converting primary and secondary alcohols to the corresponding bromides.[2] It is cost-effective and the reaction workup is often straightforward, as the phosphorus-based byproducts are water-soluble.[3]

-

Appel Reaction (CBr₄ & PPh₃): This reaction utilizes carbon tetrabromide as the bromine source and triphenylphosphine as the oxygen activator. It is renowned for its exceptionally mild and neutral reaction conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[3][4] The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3] A significant consideration for this method is the removal of TPPO during purification.

The choice between these two excellent methods often depends on substrate sensitivity, scale, and purification practicalities. This guide will provide detailed protocols for both, allowing the practitioner to make an informed decision based on their specific laboratory context.

Mechanistic Deep Dive: The "Why" Behind the Synthesis

Understanding the reaction mechanism is critical for troubleshooting and optimization. Both selected pathways operate via an Sₙ2 mechanism, ensuring a clean conversion without skeletal rearrangements.

The PBr₃ Pathway: Activation and Displacement

The reaction of 6-phenyl-1-hexanol with PBr₃ proceeds in two distinct stages:

-

Activation: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.

-

Sₙ2 Displacement: The bromide ion, liberated in the first step, then acts as a nucleophile and performs a backside attack on the carbon atom bearing the activated oxygen group. This concerted step breaks the C-O bond and forms the C-Br bond, yielding this compound.

One molecule of PBr₃ can, in principle, react with three molecules of the alcohol. The final phosphorus-containing byproduct after aqueous workup is phosphorous acid (H₃PO₃).[1]

Caption: Sₙ2 mechanism for the PBr₃ reaction.

The Appel Reaction Pathway: Phosphonium Salt Formation

The Appel reaction is a more intricate, multi-step process that achieves the same outcome under milder conditions:

-

Phosphonium Salt Formation: Triphenylphosphine (PPh₃) attacks a bromine atom on carbon tetrabromide (CBr₄), forming a phosphonium salt intermediate and the tribromomethanide anion (CBr₃⁻).

-

Deprotonation: The strongly basic CBr₃⁻ anion deprotonates the alcohol, forming an alkoxide and bromoform (CHBr₃).

-

Oxyphosphonium Intermediate: The resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, displacing a bromide ion and forming a key alkoxyphosphonium bromide intermediate. This is the activated form of the alcohol.

-

Sₙ2 Displacement: The bromide ion attacks the carbon adjacent to the oxygen in an Sₙ2 fashion, leading to the formation of this compound and the highly stable byproduct, triphenylphosphine oxide (TPPO).

Caption: Key stages of the Appel reaction mechanism.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to anhydrous conditions is paramount for success, as both PBr₃ and the intermediates of the Appel reaction are sensitive to moisture.

Protocol 1: Synthesis via Phosphorus Tribromide (PBr₃)

This protocol is adapted from standard procedures for the bromination of primary alcohols.

Materials & Reagents:

-

6-phenyl-1-hexanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 6-phenyl-1-hexanol (1.0 equiv). Dissolve the alcohol in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 equiv) dropwise to the alcohol solution via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Quenching: Cool the flask back to 0 °C and very carefully quench the reaction by the slow, dropwise addition of cold deionized water. This will hydrolyze any remaining PBr₃ and is highly exothermic.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (vent frequently to release CO₂), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product as a clear liquid.

Protocol 2: Synthesis via the Appel Reaction

This protocol is effective for producing the target compound under mild conditions.

Materials & Reagents:

-

6-phenyl-1-hexanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Hexanes or Pentane

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6-phenyl-1-hexanol (1.0 equiv) and anhydrous dichloromethane (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Reagent Addition: To the cooled solution, add carbon tetrabromide (1.3 equiv) followed by the portion-wise addition of triphenylphosphine (1.3 equiv). The PPh₃ should be added slowly to control the exotherm.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Initial Concentration: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification (TPPO Removal): The primary challenge is separating the nonpolar product from the byproduct, triphenylphosphine oxide (TPPO).

-

Method A (Precipitation/Filtration): Add a nonpolar solvent like hexanes or a diethyl ether/hexanes mixture to the crude residue. The TPPO is poorly soluble and should precipitate. Stir the slurry for 30 minutes, then filter through a plug of silica gel, washing with the same nonpolar solvent. The filtrate contains the desired product.

-

Method B (Chromatography): If precipitation is incomplete, purify the residue by flash column chromatography on silica gel, eluting with a nonpolar solvent system (e.g., hexanes/ethyl acetate gradient).

-

-

Final Concentration: Concentrate the purified fractions to yield this compound.

Comparative Analysis and Data Presentation

Both methods are highly effective for this transformation. The following table summarizes the key parameters for each approach.

| Parameter | Method 1: Phosphorus Tribromide (PBr₃) | Method 2: Appel Reaction (CBr₄/PPh₃) |

| Reagents | 6-phenyl-1-hexanol, PBr₃ | 6-phenyl-1-hexanol, CBr₄, PPh₃ |

| Stoichiometry | ~0.4 equiv PBr₃ per 1.0 equiv alcohol | 1.3 equiv CBr₄, 1.3 equiv PPh₃ per 1.0 equiv alcohol |

| Solvent | Anhydrous Et₂O or DCM | Anhydrous DCM |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | Generally >85% for primary alcohols | Generally >90% for primary alcohols[4] |

| Key Byproduct | Phosphorous Acid (H₃PO₃) | Triphenylphosphine Oxide (TPPO) |

| Workup/Purification | Aqueous wash followed by distillation. | Precipitation/filtration or column chromatography. |

| Advantages | Cost-effective; water-soluble byproduct. | Very mild, neutral conditions; high yields. |

| Disadvantages | PBr₃ is corrosive and reacts violently with water. | Stoichiometric amounts of reagents; TPPO removal can be challenging. |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Clear, colorless liquid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation. Based on data for structurally analogous compounds like 4-(6-bromohexyl)styrene, the following spectral features are predicted.[5]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.15 (m, 5H, Ar-H)

-

δ 3.41 (t, 2H, -CH₂-Br)

-

δ 2.61 (t, 2H, Ar-CH₂-)

-

δ 1.90-1.80 (m, 2H, -CH₂-CH₂Br)

-

δ 1.65-1.55 (m, 2H, Ar-CH₂-CH₂-)

-

δ 1.45-1.30 (m, 4H, internal -CH₂-CH₂-)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 142.5 (Ar C-ipso)

-

δ 128.4 (Ar C-ortho/meta)

-

δ 125.7 (Ar C-para)

-

δ 35.8 (Ar-CH₂-)

-

δ 33.9 (-CH₂-Br)

-

δ 32.7 (-CH₂-CH₂Br)

-

δ 31.2 (Ar-CH₂-CH₂-)

-

δ 28.7, 28.0 (internal methylenes)

-

-

Safety and Handling

Professional laboratory safety practices must be followed at all times. All operations should be conducted inside a certified chemical fume hood.

-

6-phenyl-1-hexanol: May cause skin and eye irritation.

-

Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive hydrogen bromide (HBr) gas. Must be handled under anhydrous conditions with extreme care. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and full face protection.

-

Carbon Tetrabromide (CBr₄): Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle with gloves and appropriate respiratory protection.

-

Triphenylphosphine (PPh₃): May cause skin irritation and allergic skin reactions. Avoid inhalation of dust.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 6-phenyl-1-hexanol can be accomplished with high efficiency using either phosphorus tribromide or the Appel reaction. The PBr₃ method offers a cost-effective route with a simpler, non-chromatographic purification. The Appel reaction provides a milder alternative, which may be preferable for more delicate substrates, though it necessitates a more involved purification to remove the triphenylphosphine oxide byproduct. The choice of method should be guided by the specific requirements of the synthesis, including scale, purity requirements, and the available purification instrumentation. Both pathways, grounded in the Sₙ2 mechanism, provide reliable and high-yielding access to this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene... Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃. Retrieved from [Link]

-

Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

Sources

Characterization of (6-Bromohexyl)benzene by NMR spectroscopy

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of (6-Bromohexyl)benzene

Introduction

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecules is a cornerstone of scientific integrity and progress. This compound, a versatile intermediate used in the synthesis of more complex chemical entities, presents a valuable case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure, comprising a phenyl ring and a flexible bromo-functionalized alkyl chain, offers a rich array of spectroscopic features that, when methodically analyzed, provide a complete and confident characterization.

This guide moves beyond a simple recitation of spectral data. It is designed as a comprehensive framework for researchers and drug development professionals, detailing not only the expected NMR signatures but also the underlying logic for experimental design and data interpretation. We will explore a multi-technique approach, from foundational 1D experiments (¹H, ¹³C) to advanced methods like DEPT and 2D correlation spectroscopy (COSY, HSQC), demonstrating how this synergistic workflow constitutes a self-validating system for structural confirmation.

Foundational Analysis: Molecular Structure and Predicted NMR Signatures

Before any experiment, a thorough in-silico analysis of the target molecule is paramount. This compound (C₁₂H₁₇Br) lacks any elements of symmetry. Consequently, we anticipate observing distinct signals for all 12 carbon atoms and all 17 protons. However, the chemical environments of some nuclei, particularly within the central portion of the hexyl chain and the aromatic ring, are sufficiently similar to predict significant signal overlap in 1D spectra, necessitating the use of advanced techniques for complete resolution.

Figure 2: Logical workflow for the NMR characterization of a small molecule.

Data Interpretation: Decoding the Spectra of this compound

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons. [1]

-

Aromatic Region (δ ≈ 7.15-7.30 ppm): The five protons on the monosubstituted benzene ring are expected to appear in this region. [2][3]Due to the weak electronic effect of the alkyl substituent, the chemical shifts of the ortho, meta, and para protons are very similar, resulting in a complex, overlapping multiplet that is difficult to interpret by itself. [1]* Aliphatic Region (δ ≈ 1.3-3.5 ppm):

-

-CH₂-Br (Cζ-H): The two protons on the carbon attached to the bromine atom are significantly deshielded by the electronegative halogen, appearing as a triplet around δ 3.41 ppm .

-

-CH₂-Ph (Cα-H): The benzylic protons are deshielded by the aromatic ring current and appear as a triplet around δ 2.61 ppm . [3] * Internal Methylene Groups (Cβ-H, Cγ-H, Cδ-H, Cε-H): These four pairs of protons will appear as complex multiplets in the range of δ 1.3-1.9 ppm . Their signals are often overlapped, making definitive assignment from the 1D spectrum alone challenging.

-

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Labeled Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-Ar (C2-C6) | 7.15 - 7.30 | Multiplet | 5H |

| H-ζ (-CH₂Br) | ~3.41 | Triplet | 2H |

| H-α (Benzylic) | ~2.61 | Triplet | 2H |

| H-ε | ~1.85 | Multiplet | 2H |

| H-β | ~1.60 | Multiplet | 2H |

| H-δ | ~1.45 | Multiplet | 2H |

| H-γ | ~1.33 | Multiplet | 2H |

¹³C NMR and DEPT-135 Spectrum Analysis

The broadband decoupled ¹³C spectrum reveals one signal for each unique carbon environment. [4]The DEPT-135 experiment provides crucial additional information by distinguishing carbon types based on the number of attached protons. [5][6]

Figure 3: Logic of a DEPT-135 experiment for carbon type identification.

For this compound, we expect:

-

Aromatic Region (δ ≈ 125-143 ppm): Four signals are expected: C1 (ipso, quaternary), C2/C6 (ortho), C3/C5 (meta), and C4 (para). [3]The ipso-carbon (C1) will be absent in the DEPT-135 spectrum. The three signals for the protonated aromatic carbons will appear as positive peaks.

-

Aliphatic Region (δ ≈ 28-36 ppm): Six signals are expected for the hexyl chain carbons. The carbon attached to bromine (Cζ) will be shifted to ~34 ppm, while the benzylic carbon (Cα) will be at ~36 ppm. [7]All five CH₂ carbons in the chain will appear as negative signals in the DEPT-135 spectrum, immediately confirming their identity.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Labeled Carbons | Predicted δ (ppm) | DEPT-135 Signal |

|---|---|---|

| C1 (ipso) | ~142.7 | Absent |

| C4 (para) | ~128.5 | Positive (CH) |

| C2/C6 (ortho) | ~128.4 | Positive (CH) |

| C3/C5 (meta) | ~125.7 | Positive (CH) |

| Cα (Benzylic) | ~36.0 | Negative (CH₂) |

| Cζ (-CH₂Br) | ~33.9 | Negative (CH₂) |

| Cε | ~32.8 | Negative (CH₂) |

| Cβ | ~31.3 | Negative (CH₂) |

| Cγ | ~29.0 | Negative (CH₂) |

| Cδ | ~28.2 | Negative (CH₂) |

2D NMR Analysis: Unambiguous Assignment through Correlation

2D NMR experiments are the final arbiter, resolving any ambiguities from 1D spectra by revealing through-bond correlations.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. [8][9]A cross-peak appears between two signals if the corresponding protons are coupled. For this compound, the COSY spectrum will show a clear trail of correlations connecting the entire hexyl chain: H-α will show a cross-peak to H-β, H-β to H-γ, and so on, all the way to the correlation between H-ε and H-ζ. This definitively establishes the sequence of the alkyl chain.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton signal to the carbon signal to which it is directly attached. [6]Each cross-peak in the 2D map represents a one-bond C-H connection. By overlaying the ¹H and ¹³C spectra on the axes, one can walk through the assignments. For example, the proton signal at δ ~3.41 ppm (H-ζ) will show a cross-peak to the carbon signal at δ ~33.9 ppm (Cζ), unequivocally linking them. This method allows for the confident assignment of every CH, CH₂, and CH₃ group in the molecule.

Summary and Conclusion

The characterization of this compound by NMR spectroscopy is a clear illustration of a methodical, multi-faceted analytical approach. By integrating ¹H, ¹³C, DEPT-135, ¹H-¹H COSY, and ¹H-¹³C HSQC data, we construct a network of evidence that leaves no room for structural ambiguity. The ¹H NMR provides the initial proton map, the ¹³C and DEPT spectra define the carbon skeleton and its components, and the 2D COSY and HSQC experiments provide the definitive connections that weave the individual pieces into a confirmed molecular structure. This rigorous, self-validating workflow is indispensable in modern chemical and pharmaceutical sciences, ensuring the identity and purity of materials and underpinning the reliability of subsequent research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link] [10]2. University of Leicester. NMR Sample Preparation. [Link] [11]3. Georgia Institute of Technology. Small molecule NMR sample preparation. [Link] [12]4. Organomation. NMR Sample Preparation: The Complete Guide. [Link] [13]5. University College London. Sample Preparation. [Link] [14]6. LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link] [15]7. KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link] [2]8. University of Regensburg. 13C NMR Spectroscopy. [Link] [16]9. Jasperse, K. Short Summary of C13-NMR Interpretation. [Link] [4]11. Fiveable. DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link] 12. LibreTexts Chemistry. 15.4: Spectral Characteristics of the Benzene Ring. [Link] [3]13. NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link] [17]14. University of Manitoba. COSY. [Link] [8]15. University of Cambridge. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link] [6]16. University of Regensburg. 1H NMR Spectroscopy. [Link] [1]18. LibreTexts Chemistry. 13.12: DEPT ¹³C NMR Spectroscopy. [Link] [18]20. Oregon State University. 13C NMR Chemical Shifts. [Link] [7]21. University College London. Chemical shifts. [Link] [19]22. LibreTexts Chemistry. 14: COSY. [Link] [9]23. University of Alberta. NMR Chemical Shifts. [Link] [20]25. Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. fiveable.me [fiveable.me]

- 6. web.uvic.ca [web.uvic.ca]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. COSY [chem.ch.huji.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. organomation.com [organomation.com]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. che.hw.ac.uk [che.hw.ac.uk]

- 17. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. web.pdx.edu [web.pdx.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (6-Bromohexyl)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development and materials science, the ability to unambiguously determine the structure and purity of a molecule is paramount. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (6-Bromohexyl)benzene, a bifunctional molecule featuring both an aromatic phenyl ring and a reactive alkyl bromide terminus.

This document will delve into the theoretical principles governing the observed spectral data, present a detailed, peak-by-peak assignment for both proton and carbon spectra, and provide a robust, field-proven experimental protocol for acquiring high-quality NMR data for this and similar molecules.

The Structural Landscape of this compound

To interpret the NMR spectra, we must first understand the magnetic environment of each nucleus. The structure of this compound contains distinct regions: the aromatic phenyl ring and the flexible six-carbon aliphatic chain. The electronegativity of the bromine atom and the ring current effect of the benzene ring create a unique magnetic landscape, allowing for the clear differentiation of nearly every proton and carbon atom.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their connectivity.[3] For this compound, the spectrum is characterized by distinct signals for the aromatic protons and a series of multiplets for the aliphatic chain protons.

Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (ortho, meta, para) | ~7.30 - 7.15 | Multiplet (m) | - | 5H |

| H-1' (benzylic) | ~2.61 | Triplet (t) | ~7.7 | 2H |

| H-6' (brominated) | ~3.40 | Triplet (t) | ~6.8 | 2H |

| H-2' | ~1.62 | Quintet (p) | ~7.6 | 2H |

| H-5' | ~1.88 | Quintet (p) | ~7.2 | 2H |

| H-3', H-4' | ~1.38 - 1.47 | Multiplet (m) | - | 4H |

Note: Data is compiled and representative of typical values. Actual shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency.

Detailed Peak Assignments and Interpretation

-

Aromatic Protons (H-Ar, δ ~7.30 - 7.15 ppm): The five protons on the monosubstituted benzene ring are not chemically equivalent but have very similar electronic environments, causing their signals to overlap into a complex multiplet.[4] The characteristic downfield shift is due to the deshielding effect of the aromatic ring current.[4]

-

Benzylic Protons (H-1', δ ~2.61 ppm): These protons are adjacent to the benzene ring. Their signal appears as a triplet because they are coupled to the two neighboring protons on C-2' (n+1 rule, 2+1=3).[3] The proximity to the ring causes a moderate downfield shift compared to a standard alkane chain.

-

Brominated Methylene Protons (H-6', δ ~3.40 ppm): This signal is the furthest downfield in the aliphatic region. The strong electronegativity of the bromine atom withdraws electron density, significantly deshielding the adjacent protons. The signal is a triplet due to coupling with the two protons on C-5'.

-

Aliphatic Chain Protons (H-2', H-5', H-3', H-4'): The remaining methylene groups of the hexyl chain appear in the upfield region (δ ~1.3-1.9 ppm).

-

H-5' (δ ~1.88 ppm): These protons are adjacent to the deshielded H-6' group, shifting them further downfield than the other central chain protons. The signal is a quintet (or pentet) as it is coupled to the two protons on H-4' and the two on H-6' (4+1=5).

-

H-2' (δ ~1.62 ppm): Similarly, these protons are adjacent to the benzylic H-1' group and are shifted slightly downfield. They also appear as a quintet, being coupled to H-1' and H-3'.

-

H-3' and H-4' (δ ~1.38-1.47 ppm): These protons are the most shielded in the chain, residing furthest from the electron-withdrawing phenyl and bromo groups. Their signals often overlap into a complex multiplet.

-

To clarify these relationships, the molecular structure with labeled protons is shown below.

Caption: Structure of this compound with proton labels.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule.[5] Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon environment.[5]

Data Summary

| Assignment | Chemical Shift (δ, ppm) |

| C-Ar (quaternary, C1) | ~142.7 |

| C-Ar (CH, C2/C6) | ~128.4 |

| C-Ar (CH, C3/C5) | ~128.2 |

| C-Ar (CH, C4) | ~125.6 |

| C-1' (benzylic) | ~35.9 |

| C-6' (brominated) | ~33.8 |

| C-5' | ~32.7 |

| C-2' | ~31.2 |

| C-4' | ~28.7 |

| C-3' | ~28.0 |

Note: Data is compiled and representative of typical values. Actual shifts can vary.

Detailed Peak Assignments and Interpretation

-

Aromatic Carbons (C-Ar, δ ~125-143 ppm):

-

Quaternary Carbon (C1, δ ~142.7 ppm): The carbon atom attached to the alkyl chain (the ipso-carbon) is the most downfield aromatic signal. It is quaternary and its chemical environment is significantly different from the protonated carbons.

-

Protonated Aromatic Carbons (δ ~125.6 - 128.4 ppm): The remaining five aromatic carbons appear in the characteristic region for benzene derivatives.[6] Due to symmetry, the signals for C2/C6 and C3/C5 are often degenerate or very close, resulting in three distinct signals for the five CH carbons.

-

-

Aliphatic Carbons (C-Alkyl, δ ~28-36 ppm):

-

Benzylic Carbon (C-1', δ ~35.9 ppm): The carbon directly attached to the phenyl group is deshielded and appears downfield in the aliphatic region.

-

Brominated Carbon (C-6', δ ~33.8 ppm): The carbon bonded to the electronegative bromine atom is also significantly deshielded. The "heavy atom effect" of bromine can sometimes cause this shift to be slightly upfield of what might be expected based on electronegativity alone, but it remains clearly downfield from the central carbons.[7]

-

Central Chain Carbons (C-2', C-3', C-4', C-5'): These carbons appear in the most upfield region of the spectrum. Their precise order can be determined using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by comparison with calculated spectra, but they generally follow a predictable pattern based on their distance from the terminal functional groups.

-

Experimental Protocol for High-Resolution NMR

Acquiring high-quality, reproducible NMR data requires a systematic and validated protocol.[8] This section provides a step-by-step methodology suitable for routine structural verification.

Part 1: Sample Preparation

The foundation of a good spectrum is a properly prepared sample.[9] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[8]

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic molecules like this one due to its good dissolving power and relatively simple residual solvent signal.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical.[10]

-

Filtering and Transfer: To remove any dust or undissolved particulates, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.[9]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 2: Instrument Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer and may need adjustment based on the specific instrument and sample concentration.[12][13]

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent (e.g., CDCl₃), which serves to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume.[14] This is crucial for achieving sharp peaks and high resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width (SW): Set to cover the expected range of proton signals, typically from -2 to 12 ppm.

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[12]

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the nuclei to return to equilibrium.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio (S/N).[15]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width (SW): Set to a wider range, typically 0 to 220 ppm, to cover all possible carbon resonances.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a standard value.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration and desired S/N.

-

Part 3: Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier transform.[16]

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. This internally references all other peaks.

-

Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons represented by each signal.

The entire workflow can be visualized as follows:

Caption: Standard Operating Procedure for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a complete structural fingerprint of the molecule. Each signal can be logically assigned based on fundamental principles of chemical shift, electronegativity, and spin-spin coupling. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-resolution, publication-quality spectra for the unambiguous structural elucidation and purity assessment of this compound and its analogs, ensuring the integrity and validity of their scientific endeavors.

References

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?.

-

Organomation. NMR Sample Preparation: The Complete Guide.

-

Hornak, J. P. Sample Preparation. Rochester Institute of Technology.

-

JEOL. NMR Sample Preparation.

-

SDSU NMR Facility. Basic Acquisition Parameters. San Diego State University.

-

Stothers NMR Facility. NMR Sample Preparation. Western University.

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I.

-

Yilmaz, M. D. Basic 1H- and 13C-NMR Spectroscopy.

-

Michigan State University Department of Chemistry. Basic Practical NMR Concepts.

-

Nanalysis. NMR acquisition parameters and qNMR.

-

Keeler, J. NMR Data Processing. University of Cambridge.

-

Pinn.ai. Basic 1h And 13c Nmr Spectroscopy.

-

ResearchGate. Basic 1H- and 13C-NMR Spectroscopy.

-

Slideshare. Comparison of 1H-NMR and 13C-NMR.

-

Fiveable. 1H and 13C NMR spectroscopy.

-

The Royal Society of Chemistry. Supplementary Information.

-

Benchchem. 1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Related Structures.

-

Sigma-Aldrich. NMR Solvents.

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

-

Journal of the American Chemical Society. Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds.

-

ResearchGate. Fig. 2 (a) 1 H NMR spectra of 4-(6-bromohexyl)styrene (b)...

-

Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites.

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm.

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

JoVE. NMR Spectroscopy of Benzene Derivatives.

Sources

- 1. Pinn AI [pinn.ai]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]